1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-6(2)5-12-8(4)9(10)7(3)11-12/h6H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGLHQMXSDKRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isobutyl 3,5 Dimethyl 1h Pyrazol 4 Amine and Its Analogs
Classical Approaches to Pyrazol-4-amine Core Synthesis
The foundational methods for constructing the pyrazole (B372694) ring and introducing the key amine functionality have been well-established for decades. These classical routes, while robust, often involve multiple steps and specific precursor molecules.
Cyclization Reactions involving Hydrazine (B178648) Derivatives and 1,3-Diketones
The most fundamental and widely utilized method for assembling the pyrazole core is the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound. researchgate.net For the synthesis of the 3,5-dimethylpyrazole (B48361) scaffold, the 1,3-diketone of choice is pentane-2,4-dione (acetylacetone). nih.gov
The reaction proceeds via an initial condensation to form a hydrazone or enamine intermediate, which then undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable aromatic pyrazole ring. chim.it To synthesize the specific N-1 substituted target compound, 1-isobutyl-3,5-dimethyl-1H-pyrazole, isobutylhydrazine (B3052577) would be used as the hydrazine component. This approach offers a direct and generally high-yielding route to the N-substituted pyrazole core. The primary advantage of this method is its reliability and the ready availability of the starting materials. researchgate.netnih.gov
Table 1: Representative Knorr Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Diketone | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| Hydrazine Hydrate | Pentane-2,4-dione | Methanol (B129727) | 3,5-Dimethyl-1H-pyrazole | nih.gov |
| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO | 1-Phenyl-3-methyl-5-pyrazolone | mdpi.com |
Nitro Reduction Pathways to Amine Formation
An alternative and common strategy for producing 4-aminopyrazoles involves a two-step sequence starting from a pyrazole core: nitration followed by reduction. researchgate.net This pathway first introduces a nitro group (-NO₂) at the C4 position of the pyrazole ring, typically using a mixture of nitric and sulfuric acids. The resulting 4-nitropyrazole intermediate is then subjected to reduction to convert the nitro group into the desired primary amine (-NH₂). researchgate.netsemanticscholar.org
This method is particularly useful for creating 1-alkyl-4-aminopyrazoles. A practical synthesis involves the N-alkylation of commercially available 4-nitropyrazole, for instance, via a Mitsunobu reaction with an appropriate alcohol, followed by the catalytic hydrogenation of the nitro group. semanticscholar.org Various reducing agents can be employed for the nitro-to-amine conversion, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or dissolving metals such as iron in acidic media. semanticscholar.orgorganic-chemistry.orgnih.gov While effective, a notable drawback of this approach can be the use of hazardous acids in the initial nitration step. researchgate.net
Table 2: Nitro Reduction for 4-Aminopyrazole Synthesis
| Starting Material | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| 4-Nitropyrazole | 1. Primary/Secondary Alcohols, Mitsunobu reagents; 2. H₂, Pd/C | 1-Alkyl-4-aminopyrazoles | Two-step sequence; versatile for N-alkylation | semanticscholar.org |
| 4-Nitropyridine-N-oxide | Iron, Mineral Acids (e.g., H₂SO₄) | 4-Aminopyridine | Demonstrates use of iron as a reducing agent | organic-chemistry.org |
Direct Amination and Reductive Amination Strategies
Directly introducing an amine group onto a pre-formed pyrazole ring or using reductive methods offers more streamlined pathways. Direct catalytic α-amination has been achieved on acylpyrazoles using a copper catalyst, which demonstrates the feasibility of forming C-N bonds directly at a position activated by a carbonyl group. masterorganicchemistry.com
Reductive amination is a powerful, general technique for forming amines from carbonyl compounds. organic-chemistry.org In the context of pyrazole synthesis, this would involve a 4-oxo-pyrazole precursor reacting with an amine source (like ammonia (B1221849) or a protected amine) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the final 4-aminopyrazole. organic-chemistry.orgorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the initial carbonyl group. organic-chemistry.org
Furthermore, innovative one-pot methods have been developed where primary amines are converted in situ to their corresponding hydrazine derivatives, which then react with a 1,3-diketone to form the N-substituted pyrazole directly. researchgate.netbeilstein-journals.org This approach cleverly combines hydrazine formation and Knorr cyclization into a single, efficient process.
Advanced and Green Synthetic Protocols
Modern synthetic chemistry increasingly favors methods that are more efficient, atom-economical, and environmentally benign. These advanced protocols often combine multiple reaction steps into a single operation or employ powerful catalysts to achieve transformations under milder conditions.
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like pyrazoles. mdpi.comrsc.org These reactions are prized for their operational simplicity and for building molecular complexity rapidly.
Several MCRs have been developed for the synthesis of functionalized pyrazoles, including aminopyrazoles. A common four-component reaction involves the condensation of an aldehyde, malononitrile, a hydrazine derivative, and a β-ketoester. ckthakurcollege.netorganic-chemistry.org These reactions often proceed through a cascade of events, such as Knoevenagel condensation and Michael addition, followed by cyclization to yield highly substituted pyrazole systems, such as pyrano[2,3-c]pyrazoles. mdpi.comorganic-chemistry.org The use of water as a solvent or heterogeneous catalysts further enhances the "green" credentials of these methods. organic-chemistry.org
Table 3: Examples of Multicomponent Pyrazole Syntheses
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | CoCeO₂ Nanoparticles / Water | 6-Amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | organic-chemistry.org |
| Aldehydes, Malononitrile, Phenyl Hydrazine | Solid-Phase Vinyl Alcohol (SPVA) / Solvent-free | 5-Aminopyrazole-4-carbonitriles | ckthakurcollege.net |
Metal-Catalyzed Coupling and Cycloaddition Reactions
The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. These catalysts enable reactions that are otherwise difficult or impossible, often with high selectivity and under mild conditions. nih.govrsc.org
1,3-Dipolar cycloaddition is a powerful method for constructing the pyrazole ring. mdpi.com This reaction typically involves the [3+2] cycloaddition of a dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne. nih.govnih.gov Metal catalysts, including copper, silver, and rhodium, can facilitate these transformations, control regioselectivity, and broaden the substrate scope. nih.gov For example, copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates provides a convenient, atom-economical route to substituted pyrazoles. nih.gov Similarly, titanium imido complexes have been used in a multicomponent approach involving alkynes and nitriles, where the crucial N-N bond is formed in the final oxidation step, avoiding the use of potentially hazardous hydrazine reagents. acs.org
Table 4: Overview of Metal-Catalyzed Pyrazole Syntheses
| Reaction Type | Catalyst | Key Reactants | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Silver (Ag) | N-isocyanoiminotriphenylphosphorane, Terminal Alkynes | Pyrazoles | nih.gov |
| Aerobic Oxidative Cyclization | Copper (Cu) | β,γ-Unsaturated Hydrazones | Pyrazole Derivatives | nih.gov |
| Addition-Cyclization | Rhodium (Rh) | Hydrazines, Alkynes | Highly Substituted Pyrazoles | nih.gov |
Microwave-Assisted and Solvent-Free Synthesis
Modern synthetic chemistry increasingly favors methods that are efficient, environmentally friendly, and rapid. Microwave-assisted synthesis and solvent-free reactions represent significant advancements in this direction, offering substantial benefits for the preparation of pyrazole derivatives. dergipark.org.trresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to dramatically reduce reaction times and improve yields in the synthesis of pyrazoles. dergipark.org.tr This technique can be applied to the synthesis of 1-aryl-1H-pyrazole-5-amines by reacting an α-cyanoketone or 3-aminocrotononitrile (B73559) with an aryl hydrazine in an acidic aqueous solution. nih.gov The reactions are typically complete within 10-15 minutes at 150 °C, with yields often ranging from 70-90%. nih.gov This methodology could be adapted for 1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine, likely by reacting isobutylhydrazine with a precursor like 3-amino-2,4-pentanedione under microwave heating. The use of water as a solvent makes this approach particularly appealing from a green chemistry perspective. nih.gov Studies on other pyrazole systems show that microwave-assisted synthesis can be conducted on scales from milligrams to grams with reproducible results. nih.gov
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions provide another eco-friendly synthetic route. The condensation of a 1,3-diketone with a hydrazine can be achieved by simply heating the neat mixture. researchgate.net For instance, the reaction of 2,2',6,6'-tetramethyl-3,5-heptanedione with hydrazine monohydrate at 70 °C for two hours yields the corresponding pyrazole in 89% yield as a solid mass requiring no further purification. researchgate.net This solvent-free approach, which minimizes waste and can be more energy-efficient, is highly suitable for the synthesis of pyrazoles and could be applied to the reaction between isobutylhydrazine and an appropriate precursor for the target molecule. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Pyrazole Analogs
| Method | Typical Reaction Time | Typical Yield | Solvent | Key Advantages | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Several hours (e.g., 20 hours) | Moderate to Good | Acetic Acid, Ethanol | Well-established, simple setup | dergipark.org.tr |
| Microwave-Assisted | 2-20 minutes | Good to Excellent (81-96%) | Water, Ethanol, or Solvent-free | Rapid, high yields, green | dergipark.org.trnih.gov |
| Solvent-Free | 1-2 hours | High to Excellent (e.g., 89%) | None | Environmentally friendly, simple work-up | researchgate.net |
Vicarious Nucleophilic Substitution (VNS) Methodologies
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct introduction of substituents, such as an amino group, onto electron-deficient aromatic and heteroaromatic rings, replacing a hydrogen atom. organic-chemistry.org The reaction involves a carbanion or nucleophile that has a leaving group attached to the nucleophilic center. organic-chemistry.org
For the amination of a pyrazole ring, VNS typically requires the ring to be activated by electron-withdrawing groups, such as a nitro group. researchgate.net A potential VNS pathway to an analog of the target compound, 4-amino-3,5-dinitro-1H-pyrazole, involves the direct amination of 3,5-dinitropyrazole using reagents like 4-amino-1,2,4-triazole (B31798) (ATA) or 1,1,1-trimethylhydrazinium (B8733633) iodide. researchgate.net This approach offers mild conditions and short reaction times. researchgate.net
To synthesize this compound via VNS, one would likely need to start with 1-isobutyl-3,5-dimethyl-4-nitro-1H-pyrazole. The VNS reaction would then introduce an amino group, typically ortho or para to the nitro group. However, a more direct application of VNS for amination involves reacting a nitro-heterocycle with an aminating agent like 4-amino-1,2,4-triazole in the presence of a strong base such as potassium tert-butoxide. researchgate.net This method has been successfully applied to various nitroquinolines, yielding amino products with good regioselectivity. researchgate.net While direct C-H amination of an unactivated pyrazole ring is challenging, VNS provides a viable, albeit indirect, route through a nitrated intermediate.
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity: Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted pyrazoles. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like isobutylhydrazine, two constitutional isomers can be formed. mdpi.com
For the synthesis of this compound, the use of 2,4-pentanedione (acetylacetone) as the dicarbonyl component simplifies the issue, as it is a symmetrical molecule, ensuring the formation of a 3,5-dimethylpyrazole ring. The primary regiochemical question thus shifts to the placement of the isobutyl group.
There are two main strategies to control this:
Direct Synthesis: Reacting isobutylhydrazine with a C4-functionalized 2,4-pentanedione derivative. This is the most direct method and unambiguously establishes the position of the isobutyl group at N1. The nucleophilic attack will proceed from the substituted nitrogen of the hydrazine, followed by cyclization. nih.gov
Post-Cyclization Alkylation: Synthesizing 3,5-dimethyl-1H-pyrazol-4-amine first and then alkylating it with an isobutyl halide. This method is often less regioselective, as alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), leading to a mixture of isomers that would require separation.
Studies on the synthesis of 1,3,4,5-tetrasubstituted pyrazoles using 1,3-dipolar cycloaddition reactions have shown that high regioselectivity can be achieved by carefully choosing the reaction conditions and substrates. nih.govrsc.org Two-dimensional NMR techniques are essential for confirming the structure and regiochemistry of the final products. rsc.orgnih.gov
Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, considerations of stereoselectivity are not applicable to its synthesis.
Preparation of Precursors and Key Intermediates
The synthesis of this compound relies on the availability of key precursors. The primary building blocks are an isobutyl-substituted hydrazine and a three-carbon chain with the required functionality.
Key Precursors:
Isobutylhydrazine: This is a crucial N1 synthon. It can be prepared through standard methods such as the reduction of the corresponding N-nitroso compound or by alkylation of hydrazine.
C4-Functionalized 1,3-Dicarbonyl Compound: The three-carbon backbone is typically derived from 2,4-pentanedione. To obtain the 4-amino functionality, a precursor group is needed at the central carbon. Common strategies include:
Nitration-Reduction: 2,4-pentanedione can be nitrated to form 3-nitro-2,4-pentanedione. This intermediate can then be reacted with isobutylhydrazine, and the nitro group on the resulting pyrazole (1-isobutyl-3,5-dimethyl-4-nitro-1H-pyrazole) can be subsequently reduced to the desired 4-amino group.
Amination: Direct use of 3-amino-2,4-pentanedione or its equivalent in the cyclization reaction with isobutylhydrazine.
From Cyanoketones: α-cyanoketones are versatile precursors for aminopyrazoles. nih.govnih.gov For example, reacting an appropriate cyanoketone (B1222219) with isobutylhydrazine can yield the desired aminopyrazole scaffold. nih.gov
An alternative pathway involves preparing 3,5-dimethyl-1H-pyrazol-4-amine as a key intermediate. semanticscholar.orgrsc.org This can then be selectively alkylated with an isobutyl halide, although this route presents the regioselectivity challenges mentioned earlier. The synthesis of aminopyrazole precursors, such as 3-amino-1H-pyrazole-4-carbonitriles, has been well-documented and often involves the cyclization of hydrazines with functionalized alkenes like 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles. nih.gov
Table 2: Potential Precursors for the Synthesis of this compound
| Precursor 1 (Hydrazine) | Precursor 2 (3-Carbon Synthon) | Resulting Intermediate/Product | Reference for Analogous Reaction |
|---|---|---|---|
| Isobutylhydrazine | 3-Nitro-2,4-pentanedione | 1-Isobutyl-3,5-dimethyl-4-nitro-1H-pyrazole | nih.gov |
| Isobutylhydrazine | 3-Cyano-2,4-pentanedione | 1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carbonitrile | nih.gov |
| Hydrazine Hydrate | 3-Amino-2,4-pentanedione | 3,5-Dimethyl-1H-pyrazol-4-amine | semanticscholar.orgrsc.org |
| Isobutylamine (B53898) | 2,4-Pentanedione / O-(4-nitrobenzoyl)hydroxylamine | 1-Isobutyl-3,5-dimethyl-1H-pyrazole | nih.gov |
Scale-Up Considerations and Process Optimization in this compound Production
Transitioning a synthetic route from laboratory scale to industrial production requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and sustainability. nih.gov For the production of this compound, several factors would need to be addressed.
Process Optimization:
Reaction Conditions: Key parameters such as temperature, pressure, reaction time, and catalyst loading must be optimized. For the cyclocondensation step, this might involve finding the ideal solvent system that maximizes yield and minimizes side products while being amenable to large-scale handling.
Reagent Selection: The choice of reagents should prioritize cost, availability, and safety. For example, while VNS is an elegant method, the reagents can be hazardous and expensive, potentially making a classical nitration-reduction sequence more viable for large-scale synthesis. researchgate.net
Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly at an industrial scale. Developing a robust crystallization or distillation procedure for the final product and key intermediates is crucial. nih.gov
Waste Reduction: The principles of green chemistry should be applied to minimize waste streams. This could involve using catalytic rather than stoichiometric reagents, recycling solvents, and choosing reaction pathways with high atom economy. dergipark.org.tr
Scale-Up Challenges:
Exothermic Reactions: Both nitration and cyclocondensation reactions can be highly exothermic. Careful control of heat management is essential on a large scale to prevent runaway reactions. This may require specialized reactors and cooling systems.
Safety: Handling hazardous materials like hydrazine derivatives and strong acids or bases at scale requires stringent safety protocols and engineered controls.
Supply Chain: Securing a reliable and cost-effective supply chain for starting materials, such as isobutylhydrazine, is a critical logistical consideration for industrial production. colab.ws
The development of a manufacturing process would involve a phase-appropriate approach, where the initial route prioritizes speed to deliver material for testing, while later-stage optimization focuses on cost, safety, and sustainability for commercial production. colab.ws
Advanced Spectroscopic and Analytical Characterization of 1 Isobutyl 3,5 Dimethyl 1h Pyrazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine, a combination of ¹H, ¹³C, and advanced 2D NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The isobutyl group attached to the N1 position of the pyrazole (B372694) ring gives rise to a characteristic set of signals. The two methyl groups of the isobutyl moiety are expected to appear as a doublet, while the methine proton will be a multiplet due to coupling with both the methyl and methylene (B1212753) protons. The methylene protons adjacent to the nitrogen atom will appear as a downfield-shifted doublet.
The two methyl groups at the C3 and C5 positions of the pyrazole ring are expected to resonate as sharp singlets. The protons of the primary amine group at the C4 position typically appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Isobutyl -CH(CH ₃)₂ | ~0.9 | Doublet | 6H |
| Pyrazole -CH ₃ (C3) | ~2.1 | Singlet | 3H |
| Pyrazole -CH ₃ (C5) | ~2.2 | Singlet | 3H |
| Isobutyl -CH (CH₃)₂ | ~2.0 | Multiplet | 1H |
| Amine -NH ₂ | ~3.0 - 5.0 (variable) | Broad Singlet | 2H |
| Isobutyl -N-CH ₂- | ~3.8 | Doublet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For N-unsubstituted pyrazoles, broad signals for C3 and C5 can sometimes be observed due to tautomeric exchange, but N1-substitution, as in this case, results in sharp, distinct signals. rsc.org The carbon atoms of the isobutyl and dimethyl groups, as well as the carbons of the pyrazole ring, are expected to have characteristic chemical shifts. The C4 carbon, bonded to the electron-donating amino group, is anticipated to be shielded compared to the C3 and C5 carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole -C H₃ (C3) | ~11 |
| Pyrazole -C H₃ (C5) | ~14 |
| Isobutyl -CH(C H₃)₂ | ~20 |
| Isobutyl -C H(CH₃)₂ | ~28 |
| Isobutyl -N-C H₂- | ~55 |
| Pyrazole C 4-NH₂ | ~118 |
| Pyrazole C 3 | ~146 |
| Pyrazole C 5 | ~149 |
Advanced Multinuclear NMR Techniques (e.g., 2D NMR, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed within the isobutyl group, connecting the methylene protons to the methine proton, and the methine proton to the six methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity of the substituents to the pyrazole ring. Expected correlations would include those between the N-CH₂ protons of the isobutyl group and the C5 and C4 carbons of the pyrazole ring, as well as correlations from the C3-methyl protons to the C3 and C4 carbons, and from the C5-methyl protons to the C5 and C4 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show cross-peaks between the protons of the N1-isobutyl group (specifically the -CH₂- protons) and the protons of the methyl group at the C5 position, confirming their spatial proximity. uni.lucymitquimica.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic bands for the amine N-H bonds, alkyl C-H bonds, and the pyrazole ring system. rsc.orgsemanticscholar.orgresearchgate.netresearchgate.net
The primary amine group (-NH₂) is a key feature, typically giving rise to two distinct stretching bands. The C-H stretching vibrations of the isobutyl and methyl groups will appear in the aliphatic region. The pyrazole ring itself will exhibit characteristic stretching vibrations for its C=N and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
|---|---|---|
| Amine (N-H) | 3300 - 3500 | Asymmetric & Symmetric Stretch (two bands) |
| Alkyl (C-H) | 2850 - 2960 | Stretch |
| Pyrazole Ring (C=N, C=C) | 1500 - 1600 | Ring Stretch |
| Amine (N-H) | 1600 - 1650 | Scissoring (Bend) |
The presence of hydrogen bonding can cause band shifting and broadening, particularly for the N-H stretches. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and structural features of a compound based on the mass-to-charge ratio (m/z) of its ionized form and its fragments.
The fragmentation of N-substituted pyrazoles is often suppressed at the nitrogen-nitrogen bond compared to their NH-pyrazole counterparts. rsc.org The fragmentation pattern is highly dependent on the nature and position of the substituents. researchgate.netresearchgate.net For this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for N-alkyl pyrazoles include the cleavage of the alkyl substituent and fragmentation of the pyrazole ring itself. researchgate.netasianpubs.org Key expected fragments would result from the loss of an isobutyl radical (•C₄H₉) or the loss of isobutylene (B52900) (C₄H₈) via rearrangement.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₁H₂₁N₃), HRMS would provide an exact mass of the molecular ion, typically matching the calculated theoretical value to within a few parts per million (ppm). This measurement serves as definitive confirmation of the compound's molecular formula. The calculated monoisotopic mass is approximately 195.1735 Da.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules by creating ions in solution and then transferring them to the gas phase. For this compound, this method is expected to readily produce the protonated molecular ion, [M+H]⁺, due to the presence of the basic amino group and pyrazole nitrogen atoms.
The analysis would typically reveal a prominent peak corresponding to the molecular weight of the compound plus the mass of a proton. Given the molecular formula C₁₀H₁₉N₃, the theoretical monoisotopic mass is 181.1579 g/mol . Therefore, the ESI-MS spectrum is anticipated to show a strong signal at an m/z (mass-to-charge ratio) of approximately 182.1657 for the [M+H]⁺ ion.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 182.1657 |
Note: The above m/z value is a theoretical prediction.
Electron Ionization Mass Spectrometry (MS-EI)
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. This provides a characteristic fragmentation pattern, or "fingerprint," for the molecule, which is invaluable for structural elucidation.
For this compound, the molecular ion peak (M⁺·) at m/z 181 would be expected, though it may be of low intensity due to the molecule's susceptibility to fragmentation. The most significant fragmentation pathways in EI-MS for aliphatic amines typically involve α-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edu The loss of the largest alkyl group is often the most favorable pathway.
Key fragmentation patterns anticipated for this compound include:
Loss of an isobutyl radical: Cleavage of the bond between the pyrazole ring and the isobutyl group would result in a significant fragment.
Loss of a methyl radical: Cleavage of one of the methyl groups from the pyrazole ring.
Ring fragmentation: The pyrazole ring itself can break apart, leading to a series of smaller, characteristic ions. researchgate.net
The resulting mass spectrum would be a complex pattern of these fragment ions, which can be compared against spectral libraries to confirm the structure. The study of various pyrazole derivatives by EI-MS confirms that fragmentation is heavily dependent on the nature and position of the substituents. researchgate.net
Table 2: Potential Fragment Ions in EI-MS of this compound
| Fragmentation | Fragment Ion | Predicted m/z |
| Molecular Ion | [C₁₀H₁₉N₃]⁺· | 181 |
| Loss of isobutyl radical | [M - C₄H₉]⁺ | 124 |
| Loss of methyl radical | [M - CH₃]⁺ | 166 |
Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.
X-ray Diffraction (XRD) Crystallography for Solid-State Structure
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
For this compound, obtaining a suitable single crystal would be the first critical step. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is then collected and analyzed to solve the crystal structure. nih.gov
While specific crystallographic data for the title compound is not publicly available, data for a related compound, bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate, illustrates the type of information that can be obtained. researchgate.net For this analog, the crystal system was determined to be monoclinic with the space group P2₁/n. The analysis revealed detailed atomic coordinates, bond lengths, and angles, confirming the connectivity and conformation of the molecule in the solid state. researchgate.net Similar detailed structural information would be expected from a successful XRD analysis of this compound.
Table 3: Example Crystal Data for a Related Pyrazole Compound: bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.1490(2) |
| b (Å) | 11.0063(3) |
| c (Å) | 14.0214(3) |
| β (°) | 94.386(5) |
| Volume (ų) | 946.16(5) |
| Z | 2 |
| Temperature (K) | 178 |
Source: researchgate.net. This data is for an analogous compound and serves as an example.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This provides an empirical formula which can be compared to the theoretical composition to verify the purity and identity of the sample.
The theoretical elemental composition of this compound (molecular formula C₁₀H₁₉N₃) is calculated based on its atomic weights. The results from an experimental analysis on a pure sample should agree closely with these theoretical values, typically within a margin of ±0.4%. This technique is often used in conjunction with other analytical methods to provide a comprehensive characterization. researchgate.net
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 66.25 |
| Hydrogen | H | 10.56 |
| Nitrogen | N | 23.18 |
Note: These are theoretical values calculated from the molecular formula.
Chromatographic Purity Assessment (e.g., LCMS, HPLC, UPLC)
Chromatographic techniques are essential for assessing the purity of a compound by separating it from any impurities or byproducts from the synthesis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LCMS) are powerful methods for this purpose. bldpharm.com
In a typical HPLC or UPLC analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the system. It would then pass through a column (e.g., a C18 column) and be detected as it elutes. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound, and the purity can be calculated as a percentage of the total peak area in the chromatogram.
LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This allows for the confirmation of the molecular weight of the main peak, as well as the potential identification of any impurities based on their mass-to-charge ratios. The use of such techniques is standard for the characterization of pyrazole derivatives. nih.govacs.org
Table 5: Typical Information from Chromatographic Purity Analysis
| Parameter | Description | Example Value |
| Method | HPLC/UPLC | Reverse-phase |
| Column | e.g., C18 | - |
| Mobile Phase | e.g., Acetonitrile/Water gradient | - |
| Retention Time (t_R) | Time at which the compound elutes | Dependent on conditions |
| Purity (%) | Area of main peak / Total area | >95% (typical for pure sample) |
Note: The example values are illustrative of a typical analysis.
Theoretical and Computational Chemistry of 1 Isobutyl 3,5 Dimethyl 1h Pyrazol 4 Amine
Electronic Structure and Molecular Orbital Theory
The electronic characteristics of 1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine are fundamental to understanding its behavior. These properties are effectively modeled using quantum chemical calculations, which map the distribution of electrons within the molecule and determine its orbital energies.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, calculations are commonly performed using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. lookchem.comias.ac.indaneshyari.com Such calculations for this compound would begin by optimizing the molecular geometry to find the lowest energy conformation. This process determines key structural parameters, including the bond lengths and angles of the pyrazole ring, the amino group, and the isobutyl and methyl substituents.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amino substituent, while the LUMO is distributed across the heterocyclic ring system. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ijpcbs.com These indices provide a theoretical framework for predicting how the molecule will interact with other chemical species.
| Reactivity Descriptor | Formula | Description |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Table 1: Key reactivity indices derived from HOMO and LUMO energies.
Based on studies of similar aminopyrazole structures, the HOMO-LUMO energy gap is expected to be relatively small, indicating a molecule with significant chemical reactivity where charge transfer can readily occur. researchgate.netnih.gov
Tautomerism and Proton Transfer Equilibria in Pyrazol-4-amines
Pyrazoles unsubstituted on a nitrogen atom exhibit annular prototropic tautomerism, where a hydrogen atom can migrate between the two adjacent ring nitrogens (N1 and N2). nih.govresearchgate.net For this compound, this equilibrium is between the 1H- and the less common 2H-tautomers.
Theoretical studies on substituted pyrazoles have shown that direct intramolecular proton transfer has a very high activation energy barrier, typically in the range of 45–55 kcal/mol. ias.ac.indaneshyari.comias.ac.inresearchgate.net This makes the uncatalyzed, unimolecular process kinetically unfavorable. Instead, proton transfer in pyrazoles is predominantly an intermolecular process. nih.gov This can occur through self-association, where one pyrazole molecule assists another in a double proton transfer event within a dimer, significantly lowering the activation energy to around 11-15 kcal/mol. daneshyari.comresearchgate.net Alternatively, the transfer can be catalyzed by solvent molecules like water, which form hydrogen-bonded bridges and facilitate proton shuttling with activation energies between 26-32 kcal/mol for a single water molecule assist. ias.ac.innih.govias.ac.in The specific substituents on the pyrazole ring can influence the stability of these dimers and the corresponding activation energies. ias.ac.inresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily defined by the rotational freedom around key single bonds. The most significant of these are the N1-C(isobutyl) bond and the C4-N(amino) bond. Computational conformational analysis would involve rotating these bonds systematically to map the potential energy surface and identify the most stable, low-energy conformers.
Molecular Dynamics (MD) simulations provide a method to study the dynamic behavior of the molecule in a simulated environment, such as in a solvent like water or ethanol. researchgate.netnih.gov An MD simulation for this compound, often performed with software like GROMACS, would track the atomic movements over time (e.g., a 50-100 ns timescale). nih.gov This analysis reveals the stability of different conformations, the flexibility of the isobutyl chain, and the dynamics of intermolecular hydrogen bonds formed with solvent molecules. researchgate.net Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment beyond a static, gas-phase model. researchgate.net
Intermolecular Interactions and Hydrogen Bonding Networks
The structure of this compound contains potent hydrogen bond donors and acceptors, which dictate its intermolecular interactions. The primary hydrogen bond donor sites are the acidic proton on the pyrazole ring (N-H) and the protons on the C4-amino group (-NH2). nih.gov The primary acceptor is the basic, sp2-hybridized nitrogen atom at the N2 position. nih.gov
This combination of donor and acceptor sites facilitates the formation of robust N-H···N hydrogen bonds. iucr.org In the solid state, these interactions typically lead to the self-assembly of molecules into predictable supramolecular structures. lookchem.com Pyrazoles are well-known to form cyclic dimers, trimers, or extended one-dimensional chains known as catemers. researchgate.netresearchgate.net The specific arrangement is influenced by the steric and electronic effects of the substituents. In the case of 3-aminopyrazole (B16455) derivatives, complex hydrogen-bonded networks linking molecules are commonly observed in their crystal structures. iucr.org In addition to strong hydrogen bonds, weaker interactions such as C-H···π interactions may also contribute to the stability of the crystal packing. lookchem.com
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties, providing theoretical spectra that can be compared with experimental data for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is reliably achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. jocpr.comresearchgate.netnih.gov The calculated magnetic shielding constants are converted into chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS).
| Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Pyrazole N-H | ~12.0 - 13.0 | - |
| Amino -NH2 | ~5.5 - 6.5 | - |
| Pyrazole C3, C5 | - | ~140 - 146 |
| Pyrazole C4 | - | ~105 - 106 |
| C3, C5 -CH3 | ~2.2 - 2.4 | ~10 - 11 |
| Isobutyl -CH2- | ~3.8 - 4.0 | ~50 - 55 |
| Isobutyl -CH- | ~2.0 - 2.2 | ~28 - 30 |
| Isobutyl -CH3 | ~0.8 - 1.0 | ~19 - 21 |
Table 2: Predicted 1H and 13C NMR chemical shifts for this compound, based on data from related pyrazole derivatives. nih.govresearchgate.net
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nih.govnih.gov The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| N-H Stretching | Pyrazole N-H, Amino -NH2 | 3200 - 3450 |
| C-H Stretching | Aliphatic (isobutyl, methyl) | 2850 - 3000 |
| C=N, C=C Stretching | Pyrazole Ring | 1500 - 1650 |
| N-H Bending | Amino -NH2 | 1580 - 1620 |
| C-H Bending | Aliphatic (isobutyl, methyl) | 1350 - 1470 |
Table 3: Predicted characteristic IR absorption bands for this compound. nih.govnih.govmdpi.com
UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com For aromatic heterocycles like pyrazole, the primary absorptions in the UV-Vis range correspond to π→π* electronic transitions. Substituted pyrazoles typically show strong absorption maxima (λmax) in the ultraviolet region, often between 220 and 280 nm. nih.gov The exact position and intensity of these peaks are influenced by the substituents and the solvent environment. nih.govrsc.org
Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability
The investigation of NLO properties is a key area in materials science, with applications in optoelectronics and photonics. For many organic molecules, particularly those with donor-acceptor functionalities, DFT calculations are a powerful tool to predict their NLO response, quantified by the first-order hyperpolarizability (β). Research on other pyrazole derivatives has indicated that they can possess significant NLO properties. However, without specific experimental or theoretical data for this compound, it is not possible to present any quantitative analysis or detailed discussion on its potential as an NLO material.
A hypothetical data table for such properties would typically include calculated values for the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) along different axes, as well as the total magnitude.
Table 1: Hypothetical First-Order Hyperpolarizability Data for this compound
| Parameter | Calculated Value |
|---|---|
| β_total (esu) | Data Not Available |
| μ (Debye) | Data Not Available |
| α (esu) | Data Not Available |
This table is for illustrative purposes only, as no published data could be found.
Natural Charge Analysis and Molecular Electrostatic Potential (MESP)
Natural Charge Analysis, derived from Natural Bond Orbital (NBO) calculations, provides insights into the electron distribution across a molecule, revealing the charges on individual atoms. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
The Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas, while regions of positive potential (colored in shades of blue) denote electron-poor areas.
For this compound, one would anticipate the MESP to show a region of high electron density around the nitrogen atoms of the pyrazole ring and the amino group, making them likely sites for protonation or interaction with electrophiles. The isobutyl and methyl groups would be expected to have a more neutral or slightly positive potential. However, without specific calculations, a precise description and visualization of the MESP surface cannot be provided.
Table 2: Hypothetical Natural Charge Analysis for Selected Atoms of this compound
| Atom | Natural Charge (e) |
|---|---|
| N (amino group) | Data Not Available |
| N1 (pyrazole ring) | Data Not Available |
| N2 (pyrazole ring) | Data Not Available |
| C4 (pyrazole ring) | Data Not Available |
This table is for illustrative purposes only, as no published data could be found.
Reactivity and Chemical Transformations of 1 Isobutyl 3,5 Dimethyl 1h Pyrazol 4 Amine
Nucleophilic and Electrophilic Reactivity of the Pyrazole (B372694) Ring and Amine Group
The 4-amino group is a powerful activating group that increases the electron density of the pyrazole ring system through resonance. This enhancement of electron density makes both the exocyclic amine and the heterocyclic ring nucleophilic in nature. The primary nucleophilic site is the lone pair of electrons on the nitrogen atom of the amine group, which readily participates in reactions with a wide array of electrophiles.
The pyrazole ring itself possesses nucleophilic character, influenced by the amino group. Computational and experimental studies on related 4-aminopyrazole systems indicate that the positions ortho and para to the amino group (in this case, the C5 and C3 carbons) are electronically enriched. However, the exocyclic amino group is generally the more reactive site for electrophilic attack due to its greater accessibility and basicity. Electrophilic substitution on the pyrazole ring of 4-aminopyrazoles is less common and typically requires forcing conditions, as the initial reaction usually occurs at the more nucleophilic amino group.
The electrophilic character of 1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine is minimal. The N-H bonds of the amine group possess some acidity, but deprotonation would require a very strong base. The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups, which are absent in this molecule.
Derivatization at the Amine Functionality
The primary amino group at the C4 position is the principal site for chemical modification, allowing for the synthesis of a diverse range of derivatives.
The nucleophilic amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine or pyridine) to neutralize the acid byproduct yields the corresponding N-(1-isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)amides. These reactions are typically high-yielding and proceed under mild conditions. A variety of acyl groups, including both aliphatic and aromatic, can be introduced, allowing for the systematic modification of the compound's properties. For example, acylation with 4-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride proceeds in refluxing toluene with triethylamine.
Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. This reaction is a common method for introducing sulfonyl groups, which are important pharmacophores in medicinal chemistry. The reaction of pyrazole-4-sulfonyl chloride with amines in dichloromethane with diisopropylethylamine is a well-established procedure for creating such linkages.
Table 1: Examples of Acylation and Sulfonylation Reactions on Aminopyrazole Cores
| Reagent | Product Type | Typical Conditions | Reference |
| 4-Nitrobenzoyl chloride | N-Acyl Pyrazole (Amide) | Toluene, Triethylamine, Reflux | |
| 3,5-Dinitrobenzoyl chloride | N-Acyl Pyrazole (Amide) | Toluene, Triethylamine, Reflux | |
| Pyrazole-4-sulfonyl chloride | N-Sulfonyl Pyrazole (Sulfonamide) | Dichloromethane, Diisopropylethylamine, 25-30 °C | |
| Chlorosulfonic acid / Thionyl chloride | Pyrazole Sulfonyl Chloride | Chloroform, 60 °C |
Alkylation of the 4-amino group can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines is a potential side reaction that must be controlled. More controlled methods for N-alkylation of heterocyclic amines are often employed. While direct alkylation of the 4-amino group is feasible, the N-alkylation of the pyrazole ring itself is a well-studied area. However, in this compound, the N1 position is already substituted. Catalyst-free Michael addition reactions have been developed for highly regioselective N1-alkylation of pyrazoles, highlighting the advanced methods available for such transformations. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled route to mono-N-alkylated products.
As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves heating the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. The formation of the C=N double bond is reversible, but the equilibrium can be driven towards the product by removing water from the reaction mixture. A wide variety of aromatic and aliphatic aldehydes can be used to generate a library of pyrazole-containing Schiff bases.
Table 2: Synthesis of Pyrazole-Based Schiff Bases
| Amine Reactant | Carbonyl Reactant | Product | Conditions | Reference |
| 1-Aminopyrazole | Aromatic Aldehydes | Imine | Varied (e.g., catalytic acid) | |
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Aromatic Amines | Imine | Glacial Acetic Acid | |
| Pyrazole Aldehyde | Aromatic Amines | Imine | Methylene (B1212753) Chloride, Triethylamine, Reflux |
Cycloaddition Reactions and Formation of Fused Heterocyclic Systems
The bifunctional nature of 4-aminopyrazoles, possessing a nucleophilic amine adjacent to a ring carbon, makes them valuable precursors for the synthesis of fused heterocyclic systems.
One of the most significant transformations of 4-aminopyrazoles is their use in the synthesis of pyrazolo[3,4-b]pyridines, a scaffold of considerable interest in medicinal chemistry. The most common method for constructing this fused ring system is the Friedländer annulation and related cyclocondensation reactions.
This reaction involves the condensation of the 4-aminopyrazole with a 1,3-dicarbonyl compound (such as acetylacetone (B45752) or ethyl acetoacetate) or an α,β-unsaturated carbonyl compound. The reaction typically proceeds under acidic or basic catalysis, or sometimes under thermal or microwave conditions.
The mechanism generally involves an initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the reaction partner, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring. For instance, reacting a 5-aminopyrazole with an α,β-unsaturated ketone can proceed via an initial Michael addition, followed by cyclization and aromatization. The choice of catalyst and reaction conditions can be crucial for controlling the regioselectivity when unsymmetrical dicarbonyl compounds are used. The use of catalysts like ZrCl4 has been reported to facilitate the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones to yield pyrazolo[3,4-b]pyridines.
Table 3: Methods for the Synthesis of Pyrazolo[3,4-b]pyridine Systems
| Pyrazole Reactant | Co-reactant | Reaction Type | Conditions / Catalyst | Reference |
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Friedländer-type Condensation | Acidic (e.g., AcOH) | |
| 5-Aminopyrazole | α,β-Unsaturated Ketone | Michael Addition/Cyclization | ZrCl4, EtOH/DMF, 95 °C | |
| 5-Aminopyrazole | Alkynyl Aldehyde | Cascade 6-endo-dig Cyclization | Silver, Iodine, or NBS | |
| 2-Aminoaryl Ketone | α-Methylene Carbonyl | Radical Friedländer Hetero-annulation | Methylene Blue, Visible Light, EtOH |
Pyrazolo[1,5-a]pyrimidine Systems
The synthesis of pyrazolo[1,5-a]pyrimidines, a class of bicyclic heterocycles with significant biological and pharmaceutical activities, frequently utilizes 4-aminopyrazole derivatives as key precursors. nih.govekb.egresearchgate.netnih.gov The general and most common strategy involves the cyclocondensation of 5-aminopyrazoles with various bifunctional reagents such as β-dicarbonyl compounds or their equivalents. nih.govresearchgate.netbeilstein-journals.org
In this reaction, the this compound acts as a C,N-binucleophile. The process is initiated by the nucleophilic attack of the exocyclic primary amino group (at the C4 position) on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen, leading to the formation of the fused pyrimidine ring. nih.govresearchgate.net The regioselectivity of this reaction is generally high, favoring the formation of the pyrazolo[1,5-a]pyrimidine scaffold due to the greater nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen. researchgate.net
The reaction conditions can be varied to optimize yields and reaction times. Acidic catalysts, such as sulfuric acid in acetic acid, are often employed to facilitate the condensation. nih.govresearchgate.net Microwave-assisted synthesis has also emerged as an efficient method, significantly reducing reaction times and often leading to high-purity products. nih.gov
Below is a table summarizing typical reactions for the synthesis of pyrazolo[1,5-a]pyrimidine systems from aminopyrazoles.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles
| Aminopyrazole Reactant | β-Dicarbonyl Compound | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione | H₂SO₄, AcOH, RT | 4,7-Dihydropyrazolo[1,5-a]pyrimidine | 87-95 researchgate.net |
| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Ethyl acetoacetate | H₂SO₄, AcOH, RT | 4,7-Dihydropyrazolo[1,5-a]pyrimidine | 87-95 researchgate.net |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidine | Good nih.gov |
| 5-Amino-1H-pyrazoles | 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles | Microwave, Solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amine | Not specified nih.gov |
Other Condensed Ring Systems
Beyond the well-established synthesis of pyrazolo[1,5-a]pyrimidines, the versatile reactivity of this compound allows for its participation in the construction of other important fused heterocyclic systems. A notable example is the synthesis of pyrazolo[3,4-b]pyridines, which are recognized for their wide range of medicinal applications. beilstein-journals.orgosi.lv
The formation of the pyrazolo[3,4-b]pyridine scaffold often involves a condensation reaction with suitable 1,3-dielectrophilic compounds under specific conditions that favor cyclization through the C5 position of the pyrazole ring. For instance, the reaction of 5-aminopyrazoles with enaminones in acetic acid can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org The reaction mechanism proceeds through the formation of a new enaminone intermediate, followed by condensation and cyclization between the C4 position of the pyrazole and the carbonyl group of the enaminone. beilstein-journals.org
Furthermore, multicomponent reactions provide an efficient pathway to complex pyrazole-fused systems. For example, the three-component reaction of a 5-aminopyrazole, an arylaldehyde, and a cyclic ketone like 2H-thiopyran-3,5(4H,6H)-dione in the presence of ammonium acetate can yield tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridines. beilstein-journals.org
Table 2: Synthesis of Other Condensed Ring Systems from Aminopyrazoles
| Aminopyrazole Reactant | Reactants | Conditions | Product |
|---|---|---|---|
| 5-Aminopyrazole | Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridine derivative beilstein-journals.org |
| 5-Aminopyrazole | Arylaldehyde, 2H-thiopyran-3,5(4H,6H)-dione | Glacial Acetic Acid, Ammonium Acetate | Tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridine derivative beilstein-journals.org |
| 5-Aminopyrazole | α, β-unsaturated aldehyde, cyclic-1,3-diketone | DMSO, 100 °C | Styryl-linked pyridine fused with pyrazole researchgate.net |
Oxidation and Reduction Pathways of the Pyrazole Amine Moiety
The amino group of this compound is susceptible to oxidation, which can lead to a variety of products depending on the reaction conditions and the oxidizing agent employed. A common transformation is the oxidative N-N coupling of aminopyrazoles to form azopyrazoles. mdpi.com This can be achieved using chemical oxidants such as BaMnO₄, Pb(OAc)₄, or through electrochemical methods. mdpi.com Electrochemical oxidation, for instance on a nickel hydroxide electrode, can efficiently convert aminopyrazoles to their corresponding azo compounds. mdpi.com The electrochemical oxidation of aminopyrazoles in acetonitrile can also lead to the formation of a persistent radical-cation, which can then dimerize. rsc.org
Conversely, the synthesis of 4-aminopyrazoles often involves the reduction of a precursor, typically a 4-nitropyrazole. This reduction is a crucial step and can be accomplished through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. commonorganicchemistry.comwikipedia.org Other reagents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or iron in acidic media, also provide mild and efficient reduction of the nitro group to the desired amine. commonorganicchemistry.comresearchgate.net A system of Raney nickel and hydrazine (B178648) hydrate in ethanol or isopropanol has also been reported as an effective method for the reduction of nitro-pyrazoles, with yields ranging from 80-95%. researchgate.net
Table 3: Common Reagents for the Reduction of Nitro-pyrazoles to Amino-pyrazoles
| Reducing Agent/System | Conditions | Notes |
|---|---|---|
| H₂ / Pd/C | Catalytic hydrogenation | Often the method of choice, but can affect other functional groups. commonorganicchemistry.com |
| SnCl₂ / HCl | Ethanolic solution, reflux | Mild conditions, good for substrates with other reducible groups. researchgate.net |
| Fe / Acid (e.g., AcOH) | Acidic conditions | A mild and cost-effective alternative. commonorganicchemistry.com |
| Ni-Re / Hydrazine hydrate | Ethanol or 2-propanol, 40-50 °C | High yields (80-95%), smooth reaction. researchgate.net |
| NaBH₄ / CuCl | THF/Ethanol | Used for the reduction of nitrosopyrazoles to aminopyrazoles. thieme-connect.com |
Role in Multicomponent Reactions and Cascade Processes
This compound is a valuable building block in multicomponent reactions (MCRs) and cascade processes, which are highly efficient methods for the synthesis of complex molecules in a single step. researchgate.netchemmethod.commdpi.com These reactions are characterized by their high atom economy, simplicity, and the ability to generate molecular diversity. researchgate.net
In the context of MCRs, the aminopyrazole can act as a versatile nucleophile, reacting with multiple electrophilic partners in a sequential or concerted manner. A prime example is the three-component synthesis of pyrazolo[1,5-a]pyrimidines, where the aminopyrazole, an aldehyde, and a β-dicarbonyl compound react in one pot. nih.gov This approach is particularly amenable to microwave-assisted conditions, which can accelerate the reaction and improve yields. nih.gov
Aminopyrazoles are also employed in pseudo-six-component reactions for the synthesis of tetrahydrodipyrazolopyridines. chemmethod.com These reactions involve the condensation of an aldehyde, hydrazine hydrate, ethyl acetoacetate, and a source of ammonia (B1221849) (like urea), where the aminopyrazole is formed in situ and then participates in further transformations. chemmethod.com The utility of aminopyrazoles in these complex reactions highlights their importance in combinatorial chemistry and the rapid generation of libraries of heterocyclic compounds for biological screening. researchgate.netmdpi.com
Table 4: Examples of Multicomponent Reactions Involving Aminopyrazoles
| Reaction Type | Components | Product |
|---|---|---|
| Three-component | 3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines nih.gov |
| Pseudo-six-component | Aldehyde, Hydrazine hydrate, Ethyl acetoacetate, Urea | Tetrahydrodipyrazolopyridines chemmethod.com |
| Three-component | 5-Aminopyrazoles, Aldehydes, Substituted 3-oxopropanenitriles | 4,7-Dihydropyrazolopyridines frontiersin.org |
| Three-component | 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, Pyrazole-4-carbaldehyde, 2-Mercaptoacetic acid | 1,3,4-Thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids mdpi.com |
Compound Names
Mechanistic Investigations of Reactions Involving 1 Isobutyl 3,5 Dimethyl 1h Pyrazol 4 Amine
Detailed Reaction Mechanisms of Synthetic Pathways
The synthesis of 1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine is not a single-step process but a multi-stage pathway. A plausible and common route involves the initial construction of the substituted pyrazole (B372694) ring, followed by functionalization at the C4 position.
Pathway I: Knorr Pyrazole Synthesis followed by Nitration and Reduction
This classic approach consists of three main steps:
Formation of 1-Isobutyl-3,5-dimethyl-1H-pyrazole: The synthesis begins with the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. beilstein-journals.org In this case, isobutylhydrazine (B3052577) reacts with acetylacetone (B45752) (2,4-pentanedione). wikipedia.org
Step 1a: Initial Nucleophilic Attack. The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of isobutylhydrazine on one of the carbonyl carbons of acetylacetone. This forms a carbinolamine intermediate.
Step 1b: Dehydration to Form Hydrazone. The carbinolamine is unstable and readily undergoes dehydration to form a hydrazone intermediate.
Step 1c: Intramolecular Cyclization. The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key step forms a five-membered heterocyclic ring. vaia.com
Step 1d: Aromatization. The resulting cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the aromatic pyrazole ring, yielding 1-isobutyl-3,5-dimethyl-1H-pyrazole. researchgate.net
Electrophilic Nitration at C4: The formed 1-isobutyl-3,5-dimethyl-1H-pyrazole is then subjected to electrophilic aromatic substitution to introduce a nitro group (–NO₂) at the C4 position. The alkyl substituents (isobutyl and methyl groups) are electron-donating, which activates the pyrazole ring, making the C4 position the most electron-rich and thus susceptible to electrophilic attack. The reaction is typically carried out using a nitrating mixture, such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Reduction of the Nitro Group: The final step is the reduction of the 4-nitro-1-isobutyl-3,5-dimethyl-1H-pyrazole to the corresponding 4-amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C), or metal-acid combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.net The mechanism involves the stepwise reduction of the nitro group to nitroso, hydroxylamine, and finally the amine.
Pathway II: Synthesis from β-Ketonitrile Precursors
An alternative route to aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. chim.it
Formation of Hydrazone: Isobutylhydrazine reacts with a β-ketonitrile, such as 2-cyano-3-oxobutane, via nucleophilic attack on the ketone carbonyl to form a hydrazone.
Intramolecular Cyclization: The terminal amino group of the hydrazine then attacks the carbon of the nitrile (–C≡N) group.
Tautomerization: The resulting imine undergoes tautomerization to yield the stable, aromatic 5-amino-pyrazole derivative. This pathway, however, would lead to a different regioisomer (a 5-amino instead of a 4-amino pyrazole) and is therefore less direct for the target compound unless starting with a different functionalized precursor.
Kinetic and Thermodynamic Aspects of Transformations
The principles of kinetic and thermodynamic control are crucial in pyrazole synthesis, particularly when unsymmetrical reactants could lead to different regioisomers. nih.govwixsite.com
Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy. It is typically achieved under milder conditions, such as lower temperatures, and for shorter reaction times. numberanalytics.com In the context of the Knorr synthesis with an unsymmetrical diketone, the initial nucleophilic attack by the hydrazine would occur at the more sterically accessible or more electrophilic carbonyl group, leading to the kinetic product. wixsite.com
Thermodynamic Control: This regime favors the most stable product, which may not be the one that forms fastest. It requires conditions that allow the reaction to be reversible, such as higher temperatures or longer reaction times, enabling the system to reach equilibrium. numberanalytics.com The product distribution will reflect the relative thermodynamic stabilities of the possible isomers.
For the synthesis of the 1-isobutyl-3,5-dimethyl-1H-pyrazole core from isobutylhydrazine and the symmetric acetylacetone, the issue of regioselectivity in the initial cyclization is moot. However, these principles become relevant in subsequent functionalization reactions. For instance, in the nitration step, temperature control is critical. Running the reaction at too high a temperature (thermodynamic conditions) could lead to over-nitration or oxidative decomposition, reducing the yield of the desired mono-nitro product. Lower temperatures (kinetic control) favor the selective formation of 4-nitro-1-isobutyl-3,5-dimethyl-1H-pyrazole.
Computational studies on similar pyrazole systems have shown that different tautomers can exist, with their relative stability (thermodynamics) being influenced by the solvent and substitution pattern. nih.govmdpi.com For instance, the 1H-tautomer is generally more stable than the 2H-tautomer.
| Reaction Parameter | Kinetic Control | Thermodynamic Control | Relevance to Synthesis |
| Temperature | Lower | Higher | Lower temperatures are preferred for the nitration step to ensure selectivity and prevent side reactions. |
| Reaction Time | Shorter | Longer (to reach equilibrium) | The Knorr condensation is often run until completion, but subsequent steps may be time-controlled. |
| Product | Fastest-formed product (lower activation energy) | Most stable product (lower Gibbs free energy) | In the synthesis of the title compound, kinetic control ensures the formation of the desired intermediate without degradation. |
| Reversibility | Irreversible or pseudo-irreversible conditions | Reversible conditions | The dehydration steps in the Knorr synthesis are largely irreversible, driving the reaction forward. |
Influence of Substituents on Reaction Regiochemistry and Yield
Substituents on both the hydrazine and the dicarbonyl compound play a defining role in the outcome of pyrazole synthesis through their electronic and steric effects. researchgate.netnih.gov
Isobutyl Group (at N1): As an electron-donating alkyl group, the isobutyl substituent increases the electron density of the pyrazole ring. This has two main consequences:
It activates the ring towards electrophilic substitution, strongly directing incoming electrophiles (like the nitronium ion) to the C4 position.
Its steric bulk is generally considered minimal in terms of directing the initial cyclization with a symmetric diketone but could influence the approach of reagents in subsequent reactions.
Methyl Groups (at C3 and C5): These are also electron-donating groups. Their presence further enhances the nucleophilicity of the pyrazole ring and reinforces the electronic activation of the C4 position for electrophilic attack. In syntheses starting with unsymmetrical diketones, the position of a methyl group versus a more electron-withdrawing group (like a trifluoromethyl group) is a key determinant of regioselectivity. nih.govconicet.gov.ar
Effect on Yield: The electronic nature of substituents on the hydrazine can significantly impact reaction rates and yields. Electron-donating groups on the hydrazine increase its nucleophilicity, potentially speeding up the initial attack on the dicarbonyl compound. Conversely, strongly electron-withdrawing groups can deactivate the hydrazine, requiring harsher reaction conditions.
The table below illustrates the general directing effects of substituents in pyrazole synthesis, which are applicable to the formation of the target compound's precursors.
| Substituent | Position | Electronic Effect | Influence on Reactivity & Regiochemistry |
| Isobutyl | N1 | Electron-donating (inductive effect) | Activates the pyrazole ring, directs electrophiles to C4. |
| Methyl | C3, C5 | Electron-donating (inductive & hyperconjugation) | Further activates the C4 position for electrophilic substitution. |
| Nitro (intermediate) | C4 | Strong electron-withdrawing | Deactivates the ring towards further electrophilic substitution, facilitating selective reduction. |
| Amino (product) | C4 | Strong electron-donating (resonance) | Strongly activates the ring, making it susceptible to further reactions if not protected. |
Catalytic Effects and Reaction Medium Influence
The choice of catalyst and solvent is critical for optimizing the yield, selectivity, and environmental impact of the synthesis. nih.govrsc.org
Catalysis in Knorr Synthesis: The condensation of hydrazine and a 1,3-diketone can be catalyzed by either acids or bases.
Acid Catalysis: An acid catalyst (e.g., acetic acid, p-TsOH) protonates a carbonyl oxygen of the diketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazine. beilstein-journals.org
Base Catalysis: A base (e.g., NaOH, K₂CO₃) can deprotonate the hydrazine, increasing its nucleophilicity. rsc.org The choice between acid and base catalysis can sometimes influence the regiochemical outcome in reactions with unsymmetrical substrates.
Catalysis in Subsequent Steps: The reduction of the intermediate nitro-pyrazole is a classic example of catalysis. Heterogeneous catalysts like Pd/C are highly efficient and can be easily removed from the reaction mixture by filtration.
Reaction Medium (Solvent) Effects: The solvent plays a multifaceted role in the reaction.
Solubility: It must dissolve the reactants to allow them to interact effectively.
Polarity: Polar solvents can stabilize charged intermediates and transition states, often accelerating the reaction. Ethanol or methanol (B129727) are common solvents for the Knorr synthesis. nih.gov Recent studies have highlighted the use of greener solvent systems like water/ethanol mixtures to improve yields and reaction times. nih.gov
Regioselectivity: In certain cases, the solvent can dramatically alter the reaction's regioselectivity. For instance, studies have shown that using highly structured fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can significantly enhance the regioselectivity of pyrazole formation compared to conventional solvents like ethanol. conicet.gov.ar This is attributed to the unique hydrogen-bonding properties of these solvents, which can preferentially activate one carbonyl group over another in an unsymmetrical diketone.
Applications in Advanced Organic Synthesis and Scaffold Design
1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-amine as a Versatile Building Block
This compound serves as a highly adaptable starting material in organic synthesis. Its structure incorporates several reactive sites that can be selectively targeted to construct more elaborate molecules. The pyrazole (B372694) core is a stable aromatic system, and the presence of an isobutyl group at the N1 position, two methyl groups at C3 and C5, and a primary amine at the C4 position dictates its reactivity and utility as a synthetic intermediate. nih.gov
The versatility of this compound stems from:
The Nucleophilic Amino Group: The 4-amino group is a key functional handle, readily participating in a wide array of chemical transformations. It can act as a nucleophile in reactions such as acylation, alkylation, arylation, and condensation, allowing for the introduction of diverse substituents. chim.itmdpi.com
The Substituted Pyrazole Ring: The pyrazole ring itself, while aromatic, can undergo certain electrophilic substitution reactions, although the C4 position is already functionalized. The electronic nature of the ring, influenced by the alkyl and amino substituents, makes it a valuable component in the construction of larger heterocyclic systems. nih.govmdpi.com
Strategic Substituents: The isobutyl and dimethyl groups provide steric bulk and influence the solubility and conformational properties of derived molecules, which can be crucial in applications like drug design. uclouvain.be
The compound is a precursor for creating a wide variety of N-substituted pyrazoles, which are of significant interest due to their applications as directing groups in transition-metal-catalyzed reactions and as core structures in pharmacologically active agents. nih.gov Its synthesis from primary amines like isobutylamine (B53898) represents a modern approach to accessing such valuable building blocks. nih.gov
Scaffold Diversity Generation via Functionalization
The generation of diverse molecular scaffolds from a single precursor is a cornerstone of modern synthetic chemistry. This compound is an excellent substrate for scaffold diversification due to its multiple points for chemical modification.
Key functionalization strategies include:
Reactions at the 4-Amino Group: This is the most common site for derivatization. Condensation with aldehydes or ketones yields Schiff bases (imines), which can be further reduced to secondary amines. researchgate.net Acylation with acid chlorides or anhydrides produces amides, while reaction with isocyanates or isothiocyanates gives ureas and thioureas, respectively. These reactions allow for the systematic exploration of the chemical space around the pyrazole core. nih.gov
Cyclocondensation Reactions: The amino group, often in conjunction with an adjacent functional group (which can be introduced), can participate in cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with 1,3-dielectrophiles can lead to the formation of pyrazolo-fused pyridines or pyrimidines, significantly increasing molecular complexity and creating novel scaffolds. chim.it
Modification of the N1-Isobutyl Group: While the N-C bond is generally stable, advanced synthetic methods could potentially allow for modification or cleavage of the isobutyl group, although this is less common than functionalization of the amino group.
The table below summarizes common functionalization reactions for generating scaffold diversity from aminopyrazoles.
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl Chloride | Amide |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) |
| Reductive Amination | Acetone, NaBH₃CN | Secondary Amine |
| Urea Formation | Phenyl Isocyanate | Urea |
| Thiourea Formation | Phenyl Isothiocyanate | Thiourea |
| Cyclocondensation | 1,3-Diketone | Fused Pyrimidine Ring |
This table illustrates the chemical possibilities for derivatizing the 4-amino group on the pyrazole scaffold.
Rational Design Principles for Pyrazole-Based Scaffolds
The design of new molecules for specific applications, particularly in medicinal chemistry, relies on a deep understanding of structure-activity relationships (SAR). For pyrazole-based scaffolds, rational design involves the strategic placement of substituents to optimize interactions with biological targets or to fine-tune physicochemical properties. mdpi.com
N1-Substituent (Isobutyl Group): The substituent at the N1 position is critical. It eliminates the hydrogen bond donor capability of the parent NH-pyrazole and introduces steric bulk. researchgate.net In this compound, the isobutyl group occupies a specific region of space, which can be crucial for fitting into a receptor's binding pocket. Changing this group to be larger, smaller, or more flexible can systematically probe steric tolerance.
C3 and C5 Substituents (Methyl Groups): These groups influence the electronic nature of the ring and provide steric hindrance around the adjacent nitrogen atoms. In many kinase inhibitors, for example, substitution at these positions is critical for achieving selectivity. nih.gov The methyl groups are relatively small and non-polar, contributing to the lipophilicity of the molecule.
C4-Substituent (Amino Group): The 4-amino group is a powerful hydrogen bond donor and a key site for introducing further diversity. Its position on the ring is less sterically hindered than the C3 and C5 positions, making it an ideal point for attaching linkers or other functional moieties. In many pyrazole-based drugs, a group at C4 extends into the solvent-accessible region of a target protein. mdpi.com
The exploration of these substitution patterns is a key strategy in lead optimization, where analogues are synthesized to improve potency, selectivity, and pharmacokinetic properties. researchgate.net
Linker chemistry enables the connection of the pyrazole scaffold to other molecules, such as other heterocyclic systems, peptides, or reporter tags. The 4-amino group of this compound is the primary anchor for attaching such linkers.
Common linker strategies include:
Amide Bond Linkages: This is one of the most robust and common linkages in medicinal chemistry. The amino group can be coupled with a carboxylic acid on another molecule using standard peptide coupling reagents (e.g., EDC, HATU) to form a stable amide bond. nih.gov
Imine and Secondary Amine Linkages: Condensation with aldehydes forms a reversible imine linkage. This can be subsequently reduced to form a more stable and flexible secondary amine linker. researchgate.net
Click Chemistry: If the amino group is first converted to an azide, it can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. This "click" reaction is highly efficient and bio-orthogonal, allowing for the conjugation of the pyrazole to a wide range of molecules functionalized with an alkyne. researchgate.net
These strategies allow for the rational design of bi-functional molecules or targeted drug conjugates where the pyrazole unit serves as a core scaffold or a binding motif.
Precursor to Structurally Complex Organic Molecules
Building blocks like this compound are starting points for the synthesis of much larger and more complex molecules. The inherent reactivity of the aminopyrazole system facilitates its use in multi-step syntheses and multicomponent reactions. beilstein-journals.org
For instance, aminopyrazoles are well-known precursors for the synthesis of fused heterocyclic systems of significant biological importance. chim.itmdpi.com A common transformation involves the reaction of a 4-aminopyrazole with a β-ketoester or a similar 1,3-dicarbonyl compound. This type of cyclocondensation reaction leads to the formation of pyrazolo[3,4-b]pyridines or related fused systems. These scaffolds are present in a variety of compounds investigated as kinase inhibitors and other therapeutic agents. nih.gov
The synthesis of such complex molecules often involves a sequence where the initial pyrazole building block is first elaborated through reactions at the amino group, followed by a final cyclization step to construct the fused ring system, demonstrating the compound's role as a linchpin in convergent synthetic strategies. nih.govresearchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of pyrazoles, often relying on the Knorr cyclocondensation of β-dicarbonyl compounds with hydrazines, is a well-established method. mdpi.com However, contemporary research is increasingly focused on developing greener and more efficient synthetic strategies. nih.govresearchgate.net Future efforts in the synthesis of 1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine and its analogs will likely concentrate on several key areas:
Microwave and Ultrasound-Assisted Synthesis: These non-traditional energy sources have demonstrated the potential to significantly reduce reaction times, improve yields, and often eliminate the need for harsh solvents. benthamdirect.comrsc.orgdergipark.org.tr Microwave-assisted synthesis, for instance, can enhance reaction rates by directly heating the reactants, leading to faster and more efficient processes. mdpi.comresearchgate.net Similarly, ultrasound irradiation can promote reactions through acoustic cavitation, providing a greener alternative to conventional heating. arabjchem.orgasianpubs.orgnih.gov
Catalysis: The use of recyclable and environmentally benign catalysts is a central tenet of green chemistry. nih.gov Research into novel catalysts, such as nano-catalysts or biocatalysts like immobilized lipases, could provide more sustainable pathways to pyrazole (B372694) derivatives. mdpi.comacs.org For example, the use of a nano-ZnO catalyst has been shown to be highly efficient for synthesizing 1,3,5-substituted pyrazole derivatives. mdpi.com
Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a major goal in sustainable chemistry. rsc.org Exploring solvent-free reaction conditions or the use of water as a solvent are promising avenues for the synthesis of pyrazoles. thieme-connect.com
| Synthetic Approach | Key Advantages | Relevant Research |
| Microwave-Assisted | Reduced reaction times, improved yields, less solvent usage. mdpi.combenthamdirect.comdergipark.org.tr | Corradi group's synthesis of 3,5-disubstituted-1H-pyrazoles. mdpi.com |
| Ultrasound-Assisted | Enhanced reaction rates, milder conditions, green alternative. arabjchem.orgasianpubs.orgnih.gov | Synthesis of pyrazoline derivatives as RAGE antagonists. nih.gov |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. acs.orgresearchgate.netrsc.orgmdpi.com | One-pot synthesis of 1,3,5-trisubstituted pyrazoles using biocatalysts. acs.org |
| Green Catalysis | Recyclability, reduced environmental impact, high efficiency. mdpi.comnih.gov | Use of nano-ZnO catalysts in pyrazole synthesis. mdpi.com |
| Aqueous/Solvent-Free | Environmentally benign, reduced pollution. rsc.orgthieme-connect.com | Solventless condensation of diketones and hydrazines. rsc.org |
Advanced Characterization Techniques for Complex Derivatization Products
As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to unambiguously determine their structures becomes paramount. While standard techniques like NMR and mass spectrometry are indispensable, future research will likely see the increased application of more advanced methods. mdpi.com
For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for elucidating the intricate structures of fused heterocyclic systems derived from the pyrazol-4-amine core. In cases of complex stereochemistry, X-ray crystallography will remain the gold standard for providing definitive structural proof. Furthermore, the development of hyphenated techniques, such as LC-MS-NMR, could streamline the process of separation, identification, and structural elucidation of complex reaction mixtures, accelerating the discovery of new derivatives.
Computational Design of Pyrazol-4-amine Derivatives with Tuned Properties
Computational chemistry and molecular modeling are becoming increasingly integral to the design of new molecules with specific, desired properties. rsc.org By employing techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, researchers can predict the electronic, steric, and pharmacokinetic properties of novel pyrazol-4-amine derivatives before their synthesis. rsc.org
This in silico approach allows for the rational design of compounds with, for example, enhanced biological activity or specific material properties. For this compound, computational studies could guide the modification of its structure to optimize its potential as an anti-inflammatory or antimicrobial agent, areas where pyrazole derivatives have shown promise. mdpi.com
Exploration of Pyrazol-4-amines in Novel Chemical Transformations
The amino group at the 4-position of the pyrazole ring is a versatile functional handle that can be exploited for a wide range of chemical transformations. chim.itresearchgate.net Future research will undoubtedly focus on exploring the reactivity of this amine to construct novel and complex molecular architectures.
This could involve its use in:
Cross-coupling reactions: To form new carbon-nitrogen or carbon-carbon bonds, leading to a diverse array of substituted pyrazoles.
Multicomponent reactions: As a key nucleophilic component to build intricate heterocyclic systems.
Synthesis of fused pyrazoles: The amino group can be a starting point for the construction of fused ring systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, which are known to possess interesting biological and photophysical properties. mdpi.comchim.it
The development of novel synthetic methodologies that leverage the reactivity of the 4-amino group will be a key driver of innovation in pyrazole chemistry.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. rsc.orgmdpi.comgalchimia.com The integration of pyrazole synthesis, including that of this compound, into flow chemistry platforms is a significant emerging trend. mdpi.commit.edunih.gov
Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com Furthermore, the combination of flow chemistry with automated synthesis platforms can enable the rapid generation of large libraries of pyrazole derivatives for high-throughput screening in drug discovery and materials science. researchgate.net This automated approach can significantly accelerate the optimization of lead compounds and the discovery of new functional molecules. A unified continuous flow assembly line has already been developed for the synthesis of highly substituted pyrazoles and pyrazolines, demonstrating the potential of this technology. mit.edunih.gov
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine with high yield?
Methodological Answer: The synthesis typically involves alkylation of 3,5-dimethylpyrazol-4-amine with isobutyl halides (e.g., isobutyl bromide or chloride) under basic conditions. Key parameters include:
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the pyrazole nitrogen.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity.
- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity .
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Condition 1 () | Condition 2 () |
|---|---|---|
| Base | NaH | K₂CO₃ |
| Solvent | DMF | Acetonitrile |
| Temperature | 80°C | 100°C |
| Yield | 65% | 72% |
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify protons on the pyrazole ring (δ 2.1–2.4 ppm for methyl groups, δ 3.5–4.0 ppm for isobutyl CH₂).
- ¹³C NMR: Confirm quaternary carbons (pyrazole C-4) and isobutyl branching (δ 20–25 ppm for CH₃).
- 2D NMR (HSQC, HMBC): Resolve connectivity between substituents .
- Mass Spectrometry (HRMS): Validate molecular formula (C₉H₁₇N₃) with exact mass (e.g., m/z 179.1423) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives like this compound?
Methodological Answer:
- Comparative Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., kinases, GPCRs).
- Structural Analogs: Synthesize derivatives with modified substituents (e.g., replacing isobutyl with benzyl) to isolate structure-activity relationships (SAR) .
- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic conflicts .
Q. What computational strategies are recommended for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Reaction Pathway Modeling: Use density functional theory (DFT) at the B3LYP/6-31G* level to map energy profiles for alkylation or cycloaddition reactions.
- Solvent Effects: Apply the polarizable continuum model (PCM) to simulate solvent interactions in DMF or acetonitrile .
- Transition State Analysis: Identify rate-limiting steps using intrinsic reaction coordinate (IRC) calculations .
Q. Table 2: Key Computational Parameters
| Parameter | Recommended Value | Software/Tool |
|---|---|---|
| DFT Functional | B3LYP | Gaussian 16 |
| Basis Set | 6-31G* | NWChem |
| Solvation Model | PCM (DMF) | ORCA |
Q. How can Design of Experiments (DoE) optimize the synthesis and functionalization of this compound?
Methodological Answer:
- Factor Screening: Use a Plackett-Burman design to prioritize variables (e.g., temperature, solvent ratio, catalyst loading).
- Response Surface Methodology (RSM): Apply central composite design (CCD) to maximize yield and purity.
- Statistical Analysis: Analyze variance (ANOVA) to identify significant interactions (e.g., temperature × solvent polarity) .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during the alkylation of 3,5-dimethylpyrazol-4-amine?
Methodological Answer:
- Protection/Deprotection: Temporarily protect the amine group with tert-butoxycarbonyl (Boc) to prevent over-alkylation.
- Low-Temperature Phases: Initiate reactions at 0–5°C to control exothermicity, then gradually increase temperature.
- In Situ Monitoring: Use thin-layer chromatography (TLC) or inline IR spectroscopy to detect intermediates .
Q. How should researchers handle safety concerns given limited toxicity data for this compound?
Methodological Answer:
- Precautionary Measures: Use fume hoods, nitrile gloves, and eye protection.
- Analog Data: Refer to SDS of structurally similar compounds (e.g., 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine) for hazard extrapolation.
- Tiered Testing: Conduct Ames tests and acute toxicity assays in vitro before in vivo studies .
Data Interpretation and Validation
Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?
Methodological Answer:
- Solubility Parameters: Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.
- Co-solvent Systems: Test binary mixtures (e.g., ethanol/water) to enhance dissolution.
- Crystallography: Analyze crystal packing via X-ray diffraction to identify hydrophobic interactions .
Q. What validation protocols ensure reproducibility in biological assays involving this compound?
Methodological Answer:
- Positive/Negative Controls: Include reference inhibitors (e.g., staurosporine for kinase assays).
- Dose-Response Curves: Generate IC₅₀ values across ≥3 independent replicates.
- Blind Testing: Mask compound identities during assay execution to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
